molecular formula C15H11N3O4 B5812259 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5812259
M. Wt: 297.26 g/mol
InChI Key: YAYDLPJDWKODDL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as MNP-OXD, is a heterocyclic compound that has gained significant attention in the field of science due to its unique properties. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Antidiabetic Screening

A study synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, a variant of 1,2,4-oxadiazole, and evaluated their antidiabetic activity using the α-amylase inhibition assay. This highlights the potential of oxadiazole derivatives in antidiabetic research (Lalpara et al., 2021).

Corrosion Inhibition

Another study demonstrated the use of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) as a highly effective corrosion inhibitor for mild steel in sulfuric acid, achieving more than 96.19% efficiency. This suggests the utility of oxadiazole derivatives in corrosion protection (Bouklah et al., 2006).

Mesogenic Material Synthesis

A series of mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group were synthesized and characterized for their liquid crystalline properties. This indicates the role of 1,3,4-oxadiazole derivatives in the development of mesogenic materials (Abboud et al., 2017).

Antimicrobial and Antioxidant Screening

A study reported the synthesis of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety, which exhibited significant in vitro antimicrobial and antioxidant activities, showing the potential of oxadiazole compounds in pharmaceutical research (Dinesha et al., 2014).

Luminescence and Chelate Complexes

Research on 5-aryl-3-methyl-1,2,4-oxadiazoles and their zinc(II) and copper(II) chelates demonstrated luminescence, suggesting the application of oxadiazole derivatives in materials science, particularly in light-emitting devices (Mikhailov et al., 2016).

Antibacterial Activity

A novel 1,3,4-oxadiazole derivative was synthesized and evaluated for its antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This study underlines the potential of oxadiazole derivatives in developing new antibacterial agents (Reddy et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-8-4-10(5-9-13)14-16-15(22-17-14)11-2-6-12(7-3-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYDLPJDWKODDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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